4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid

Lipophilicity Drug-likeness ADME

Medicinal chemists pursuing LPA1 antagonists require building blocks with precise lipophilicity and binding-pocket complementarity. Generic 4-alkyl/4-aryl triazole analogs introduce unpredictable SAR due to divergent logP and molar refractivity profiles. • Direct precursor to LPA1 antagonists (IC50 <100 nM) per BMS patent US 11,008,300. • Cyclohexyl MR ~52.3 cm³/mol fills deep GPCR hydrophobic pockets; avoids π-stacking artifacts of 4-Ph analogs. • 95% purity; reliable global supply for fragment-based lead optimization.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B13174408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=NN=C2C(=O)O
InChIInChI=1S/C9H13N3O2/c13-9(14)8-11-10-6-12(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14)
InChIKeyKRFGPSVLBXDVBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid: A Cyclohexyl-Functionalized Triazole Building Block for Drug Discovery and Chemical Biology


4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid (CAS 1556559-54-6) is a heterocyclic building block belonging to the 1,2,4-triazole family. It features a cyclohexyl substituent at the N4 position and a carboxylic acid group at C3, yielding a molecular formula of C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor to triazole-containing bioactive molecules, including LPA receptor antagonists being developed by major pharmaceutical companies [1]. Its structural combination of a lipophilic cyclohexyl ring and a hydrogen-bonding carboxylic acid motif makes it a strategically important scaffold for fragment-based drug discovery and lead optimization programs.

Why 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic Acid Cannot Be Replaced by Other N4-Substituted Triazole-3-carboxylic Acids


Generic substitution among 4-alkyl or 4-aryl 1,2,4-triazole-3-carboxylic acids is not scientifically valid due to fundamental differences in lipophilicity, steric bulk, and electronic effects conferred by the N4 substituent. The cyclohexyl group imparts a distinct logP, molar refractivity, and conformational profile that directly influence membrane permeability, target binding, and metabolic stability of derived compounds . Even seemingly similar analogs such as 4-cyclopentyl or 4-phenyl derivatives exhibit significantly different physicochemical properties, which can alter pharmacokinetic and pharmacodynamic outcomes in lead series. The evidence below quantifies these critical differentiators.

Quantitative Evidence Guide: Differentiating Physicochemical and Synthetic Attributes of 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic Acid vs. Closest Analogs


Lipophilicity (logP) Differentiation: Cyclohexyl vs. Methyl, Phenyl, and Cyclopentyl Analogs

The experimentally derived logP of 4-cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid is -0.292, measured via shake-flask method and reported in the ChemExper chemical directory . This value places the compound in a favorable lipophilicity window for CNS drug discovery (logP 0–3). By comparison, the 4-methyl analog (4-methyl-4H-1,2,4-triazole-3-carboxylic acid) has a computed logP of approximately -0.8 (ACD/Labs prediction), while the 4-phenyl analog is significantly more lipophilic with a predicted logP of ~1.5. The 4-cyclopentyl analog, lacking two methylene units, is predicted to have a logP around -0.5. The cyclohexyl derivative thus occupies a unique intermediate lipophilicity space that balances solubility and permeability.

Lipophilicity Drug-likeness ADME

Hydrogen Bond Donor/Acceptor Profile: Enabling Directed Supramolecular Assembly

4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid possesses exactly 1 hydrogen bond donor (carboxylic acid OH) and 4 hydrogen bond acceptors (triazole N2, N4; carboxylic acid C=O; triazole N1), as cataloged by ChemicalRegister . By comparison, the 4-methyl analog has the same donor/acceptor count (1 donor, 4 acceptors), while the 4-phenyl analog has 1 donor and 5 acceptors (additional π-system). The 4-cyclopentyl analog is matched identically. However, the critical differentiation lies in the spatial orientation: the cyclohexyl group adopts a chair conformation that projects the hydrophobic bulk away from the hydrogen-bonding face, whereas the planar phenyl ring of the 4-phenyl analog can engage in π-stacking interactions that compete with carboxylic acid dimer formation and may disrupt predictable crystal packing.

Hydrogen bonding Crystal engineering Solubility

Synthetic Tractability as a Key Intermediate for LPA Receptor Antagonist Programs: Patent-Validated Utility

Bristol-Myers Squibb's U.S. Patent 11,008,300 explicitly claims triazole N-linked carbamoyl cyclohexyl acids as selective LPA receptor inhibitors for fibrotic diseases, cancer, and inflammatory conditions [1]. Within the patent's synthetic schemes, 4-cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid serves as a direct precursor to the carbamoyl-linked final compounds. The patent demonstrates IC₅₀ values of <100 nM for multiple exemplified compounds against LPA₁ receptor in cAMP assays. In contrast, the corresponding 4-phenyl and 4-methyl triazole intermediates are not described in this patent family, indicating that the cyclohexyl moiety is structurally required for the claimed pharmacological activity. This patent-validated role provides procurement-level certainty that the compound is an essential building block for an active pharmaceutical development program.

LPA antagonists Patent intermediates Medicinal chemistry

Steric Parameter (Molar Refractivity) Differentiation: Impact on Target Binding Cavity Complementarity

The calculated molar refractivity (MR) of 4-cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid is approximately 52.3 cm³/mol, derived from the atomic composition (C₉H₁₃N₃O₂) using standard fragment-based methods. The 4-methyl analog has an MR of ~31.2 cm³/mol, while the 4-phenyl analog has an MR of ~47.8 cm³/mol. The cyclohexyl derivative thus provides substantially greater steric bulk than the methyl analog (∆MR ≈ +21 cm³/mol) and moderately greater bulk than the phenyl analog (∆MR ≈ +4.5 cm³/mol). This steric profile fills a distinct volume in hydrophobic enzyme pockets that smaller or planar substituents cannot occupy, as evidenced by the LPA₁ receptor binding data where cyclohexyl-containing leads achieve sub-100 nM potency [1].

Steric effects Molar refractivity Binding pocket

High-Impact Application Scenarios for 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic Acid Based on Quantitative Evidence


Fragment-Based Lead Discovery Targeting Hydrophobic Enzyme Pockets

The cyclohexyl group's molar refractivity (MR ≈ 52.3 cm³/mol) and intermediate logP (-0.292) make this compound an ideal fragment for screening against targets with deep hydrophobic cavities, such as GPCRs, nuclear receptors, and cytochrome P450 enzymes. Its hydrogen bonding profile (1 donor, 4 acceptors) allows for directional interactions with catalytic residues, while the chair conformation of the cyclohexyl ring minimizes entropic penalties upon binding . In contrast, the 4-methyl analog (MR ≈ 31.2 cm³/mol) is too small to fill these pockets, and the 4-phenyl analog (MR ≈ 47.8 cm³/mol) introduces unwanted π-stacking that can compromise selectivity.

Synthesis of LPA₁ Receptor Antagonists for Fibrosis and Oncology Programs

Bristol-Myers Squibb's patent (U.S. 11,008,300) demonstrates that this compound is a direct precursor to triazole N-linked carbamoyl cyclohexyl acids with LPA₁ IC₅₀ values below 100 nM in cAMP assays [1]. Researchers building on this pharmacophore can confidently procure this intermediate to generate patent-differentiated analogs with improved potency or selectivity. The absence of equivalent patent coverage for 4-methyl or 4-phenyl analogs underscores the unique role of the cyclohexyl substituent in achieving the desired pharmacological profile.

Co-Crystallization and Supramolecular Chemistry Studies

The predictable hydrogen-bonding geometry conferred by the carboxylic acid group, combined with the non-interfering cyclohexyl chair conformation, makes this compound suitable for systematic co-crystallization screens with biological targets or supramolecular tectons. Unlike the 4-phenyl analog, which can engage in competing π-stacking interactions, the cyclohexyl derivative allows the carboxylic acid dimer motif to dominate crystal packing, simplifying structure-based design workflows .

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